N-Methyl-p-toluamide

Übersicht

Beschreibung

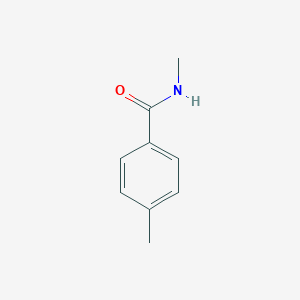

N-Methyl-p-toluamide (CAS: 18370-11-1) is a benzamide derivative with a methyl group attached to the nitrogen atom and a para-methyl substituent on the benzene ring. Structurally, it is represented as 4-methyl-N-methylbenzamide. This compound is primarily utilized in polymer chemistry, where it participates in polymerization reactions to form polyamides. For example, it can undergo hydrogen-transfer polymerization to yield polymers with secondary amide linkages .

Vorbereitungsmethoden

Classical Amide Bond Formation via Acyl Chloride and Amine

The most widely documented method for synthesizing N-methyl-p-toluamide involves the reaction of 4-methylbenzoyl chloride (p-toluoyl chloride) with methylamine . This nucleophilic acyl substitution proceeds under mild conditions, typically in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

Reaction Mechanism and Conditions

-

Preparation of p-Toluoyl Chloride :

p-Toluic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate the corresponding acyl chloride. This step is critical for activating the carboxylic acid toward nucleophilic attack . -

Coupling with Methylamine :

Methylamine, either as a gas or in a tetrahydrofuran solution, is introduced to the acyl chloride at 0–5°C to minimize side reactions. The exothermic reaction forms this compound and hydrochloric acid, which is neutralized using a base such as sodium bicarbonate .

Example Protocol (adapted from Canadian Journal of Chemistry, 1986 ):

-

Reactants :

-

p-Toluoyl chloride: 1.9 g (9.97 mmol)

-

Methylamine (2.0 M in THF): 10.0 mL (19.93 mmol)

-

-

Solvent : Dichloromethane (15 mL)

-

Temperature : 0°C, stirred for 2 hours

-

Workup : The crude product is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield 1.82 g (99%) of this compound .

Key Advantages:

-

High Yield : Near-quantitative conversion due to the electrophilicity of acyl chlorides.

-

Scalability : Suitable for industrial production with minimal purification steps .

Catalytic Methods for Enhanced Efficiency

Solid Acid Catalysts in Solvent-Free Systems

Recent patents highlight the use of solid superacid catalysts (e.g., sulfated zirconia) to accelerate amide formation without solvents. This approach reduces waste and improves atom economy .

Representative Conditions :

-

Catalyst : Sulfated zirconia (5 wt% loading)

-

Reactants : p-Toluic acid and methylamine hydrochloride

-

Temperature : 120°C, 6 hours

Copper-Based Catalysts for Reductive Amination

Although primarily used for amine synthesis, copper-alumina (Cu/Al₂O₃) catalysts have been explored for one-pot reductive amination of nitro compounds. For example, 4-nitrotoluene can be reduced with methylamine under hydrogen gas, though this method is less selective for amides .

Limitations :

-

Requires high-pressure H₂ (8 MPa) and elevated temperatures (140°C).

-

Competing reduction pathways may yield toluidine derivatives .

Alternative Pathways: Beckmann Rearrangement

The Beckmann rearrangement of oximes derived from 4-methylacetophenone offers an indirect route to this compound. While less common, this method is valuable for accessing structurally complex analogs.

Procedure :

-

Oxime Formation : 4-Methylacetophenone is reacted with hydroxylamine hydrochloride to form the corresponding oxime.

-

Rearrangement : The oxime is treated with concentrated sulfuric acid or PCl₅, yielding the amide via a nitrilium ion intermediate .

Challenges :

-

Low regioselectivity and harsh reaction conditions.

-

Limited applicability for large-scale synthesis.

Industrial-Scale Production and Optimization

Commercial synthesis of this compound prioritizes cost-effectiveness and sustainability. Key considerations include:

Solvent Recycling

Cross-flow filtration and continuous washing systems are employed to recover dichloromethane or THF, reducing solvent consumption by 40–60% .

Catalyst Regeneration

Copper-alumina catalysts used in related processes (e.g., N-methyl-p-toluidine production) are regenerated via calcination at 270–550°C, restoring activity for multiple cycles .

Analytical Characterization and Quality Control

Synthetic this compound is validated using:

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-p-toluamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-Methyl-p-toluamide serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds due to its unique chemical properties. The compound undergoes several reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Biology

In biological research, this compound is used as a model compound for studying enzyme-substrate interactions. Its interactions with various enzymes provide insights into biochemical pathways and mechanisms of action. Notably, it has been investigated for its excitatory effects on the central nervous system and potential neurotoxic effects in higher concentrations.

Medicine

The compound is being explored for its potential in drug development, particularly as an inhibitor of specific enzymes involved in metabolic processes. For example, studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties and could be useful in treating conditions linked to inflammation .

Case Studies

Industrial Applications

In industry, this compound is utilized in the production of polymers and serves as a stabilizer in various chemical formulations. Its properties make it suitable for applications where stability and performance are critical.

Wirkmechanismus

The mechanism by which N-Methyl-p-toluamide exerts its effects involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The table below highlights key structural differences among N-Methyl-p-toluamide and related benzamide derivatives:

| Compound | Nitrogen Substituents | Benzene Substituent | Functional Groups | CAS Number |

|---|---|---|---|---|

| This compound | Methyl | Para-methyl | Benzamide | 18370-11-1 |

| DEET (N,N-Diethyl-m-toluamide) | Diethyl | Meta-methyl | Benzamide | 134-62-3 |

| Procarbazine | Isopropyl, Hydrazino | Para-methyl | Benzamide, Hydrazine | 671-16-9 |

| 4-Bromo-N,N-dimethylbenzamide | Dimethyl | Para-bromo | Benzamide | 18469-37-9 |

Key Observations :

- DEET ’s diethyl groups enhance lipophilicity, aiding skin penetration as an insect repellent .

- Procarbazine ’s hydrazine moiety is critical for metabolic activation into cytotoxic agents .

- 4-Bromo-N,N-dimethylbenzamide ’s bromine substituent may alter electronic properties, affecting reactivity .

Mechanistic Insights :

- DEET ’s meta-methyl and diethyl groups likely contribute to its volatility and dermal absorption, increasing toxicity risks .

- Procarbazine undergoes cytochrome P-450-mediated oxidation to azo and azoxy derivatives, which decompose into formaldehyde and methylhydrazine—potent DNA alkylators .

Metabolic Pathways

Procarbazine Case Study :

- Rat liver microsomes oxidize procarbazine at rates of 13.4–14.1 nmol/min/mg protein, producing carcinogenic metabolites .

- Inhibitor studies confirm cytochrome P-450 involvement, with phenobarbital induction increasing metabolic rates .

Regulatory and Industrial Considerations

Biologische Aktivität

N-Methyl-p-toluamide (NMT) is a chemical compound that has garnered attention for its biological activity, particularly in the context of its use as a solvent and potential effects on human health. This article explores the biological activity of NMT, focusing on its pharmacological properties, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , is an amide derivative of toluene. Its structural formula is crucial for understanding its interactions with biological systems.

Biological Activity

1. Pharmacological Effects

NMT has been studied for its potential use in various applications, including as a solvent in pharmaceuticals. Its solubility properties can enhance the bioavailability of certain drugs. However, specific pharmacological effects directly attributable to NMT remain under-researched compared to its analogs like DEET (N,N-Diethyl-meta-toluamide).

2. Toxicological Profile

The toxicological profile of NMT is less documented than that of DEET; however, some studies indicate potential neurotoxic effects similar to those observed with other toluamides. Key findings include:

Case Studies

Several case studies highlight the biological effects and safety concerns associated with NMT:

- Case Study 1 : A study involving workers exposed to NMT in industrial settings reported symptoms including headaches, dizziness, and gastrointestinal disturbances. These findings suggest a need for monitoring occupational exposure levels.

- Case Study 2 : In laboratory settings, rats exposed to high concentrations of NMT exhibited reduced motor activity and weight loss, indicating systemic toxicity.

Research Findings

Research findings on NMT's biological activity can be summarized in the following table:

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-Methyl-p-toluamide with high purity?

this compound is synthesized via the reaction of p-toluic chloride with methylamine under controlled conditions. Wilds' method involves adding methylamine to a solution of p-toluic chloride in an inert solvent (e.g., diethyl ether), followed by purification through recrystallization using ethanol or methanol. Yields typically range from 70–85%, with purity confirmed by melting point analysis (145–146°C) and NMR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Melting point determination : Compare observed values (145–146°C) with literature data to verify identity .

- Spectroscopy : Use H/C NMR to confirm the methylamide group and aromatic proton environments. IR spectroscopy identifies carbonyl (C=O) stretching at ~1650 cm.

- Elemental analysis : Validate empirical formula (CHNO) via combustion analysis .

Q. How can researchers optimize solvent selection for recrystallization of this compound?

Solvent polarity significantly impacts crystal quality. Ethanol and methanol are commonly used due to their intermediate polarity, which balances solubility at high temperatures and low solubility at room temperature. Systematic testing with mixed solvents (e.g., ethanol-water) may improve yield and purity. Monitor crystal formation rates to avoid amorphous precipitates .

Advanced Research Questions

Q. What discrepancies exist in reported melting points of this compound, and how can they be resolved?

Literature reports slight variations in melting points (e.g., 145–146°C vs. 146°C). These discrepancies may arise from impurities or calibration differences in equipment. To resolve this, standardize protocols:

- Use high-purity solvents for recrystallization.

- Calibrate melting point apparatus with reference standards (e.g., benzoic acid).

- Report heating rates (e.g., 1°C/min) to ensure reproducibility .

Q. What are the challenges in detecting this compound in biological matrices, and what methodologies address them?

Matrix interference (e.g., proteins, lipids) complicates detection. Advanced techniques include:

- High-performance thin-layer chromatography (HPTLC) : Separate compounds using silica gel plates and quantify via UV-Vis densitometry at 254 nm .

- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization for high sensitivity and specificity. Optimize mobile phase (acetonitrile/water with 0.1% formic acid) to enhance peak resolution .

Q. How can researchers assess the thermal stability of this compound under varying environmental conditions?

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to determine decomposition thresholds.

- Accelerated stability studies : Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

While direct studies are limited, analogous toluamide derivatives exhibit enzyme inhibition (e.g., carbonic anhydrase). To explore mechanisms:

- Conduct in vitro assays with purified enzymes, using varying concentrations of this compound and controls.

- Apply molecular docking simulations to predict binding affinities to active sites. Validate with kinetic studies (e.g., IC determination) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

Reported solubility variations (e.g., in water vs. toluene) may stem from measurement conditions (temperature, pH). Standardize testing:

- Use saturated solutions agitated for 24 hours at 25°C.

- Quantify solubility via gravimetric analysis or UV absorbance.

- Report solvent purity and equilibration time to enhance cross-study comparability .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

- Process controls : Monitor reaction temperature (±2°C) and amine-to-acyl chloride stoichiometry (1:1.05 molar ratio).

- Quality checks : Implement in-process HPLC to track intermediate purity.

- Post-synthesis : Use preparative chromatography for batches failing purity thresholds (>98%) .

Q. Methodological Recommendations

Eigenschaften

IUPAC Name |

N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIOOTTWDRFBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171465 | |

| Record name | N-Methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-11-1 | |

| Record name | N-Methyl-p-toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.